molecular formula C16H20N2O4S B4758555 4-[(Z)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-1-(3-METHOXYPROPYL)-2-SULFANYL-1H-IMIDAZOL-5-ONE

4-[(Z)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-1-(3-METHOXYPROPYL)-2-SULFANYL-1H-IMIDAZOL-5-ONE

Cat. No.: B4758555
M. Wt: 336.4 g/mol
InChI Key: PWOMLQPLKSZOFC-XFXZXTDPSA-N
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Description

4-[(Z)-1-(3-Ethoxy-4-hydroxyphenyl)methylidene]-1-(3-methoxypropyl)-2-sulfanyl-1H-imidazol-5-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazole ring, a sulfanyl group, and substituted phenyl and methoxypropyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-1-(3-ethoxy-4-hydroxyphenyl)methylidene]-1-(3-methoxypropyl)-2-sulfanyl-1H-imidazol-5-one typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the condensation of 3-ethoxy-4-hydroxybenzaldehyde with an appropriate imidazole derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs. Purification methods, including recrystallization and chromatography, are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(Z)-1-(3-Ethoxy-4-hydroxyphenyl)methylidene]-1-(3-methoxypropyl)-2-sulfanyl-1H-imidazol-5-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like nitric acid or bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroimidazole derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(Z)-1-(3-Ethoxy-4-hydroxyphenyl)methylidene]-1-(3-methoxypropyl)-2-sulfanyl-1H-imidazol-5-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(Z)-1-(3-ethoxy-4-hydroxyphenyl)methylidene]-1-(3-methoxypropyl)-2-sulfanyl-1H-imidazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and modulating the associated biological pathway. The presence of the sulfanyl group and the imidazole ring enhances its binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    3-Ethoxy-4-hydroxybenzaldehyde: A precursor in the synthesis of the target compound, known for its aromatic properties and reactivity.

    4-Chloro-N′-[(1E)-(3-ethoxy-2-hydroxyphenyl)methylidene]benzohydrazide:

Uniqueness

4-[(Z)-1-(3-Ethoxy-4-hydroxyphenyl)methylidene]-1-(3-methoxypropyl)-2-sulfanyl-1H-imidazol-5-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfanyl group and the imidazole ring allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-methoxypropyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-3-22-14-10-11(5-6-13(14)19)9-12-15(20)18(16(23)17-12)7-4-8-21-2/h5-6,9-10,19H,3-4,7-8H2,1-2H3,(H,17,23)/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOMLQPLKSZOFC-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)N2)CCCOC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)N2)CCCOC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(Z)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-1-(3-METHOXYPROPYL)-2-SULFANYL-1H-IMIDAZOL-5-ONE
Reactant of Route 2
Reactant of Route 2
4-[(Z)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-1-(3-METHOXYPROPYL)-2-SULFANYL-1H-IMIDAZOL-5-ONE
Reactant of Route 3
4-[(Z)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-1-(3-METHOXYPROPYL)-2-SULFANYL-1H-IMIDAZOL-5-ONE
Reactant of Route 4
4-[(Z)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-1-(3-METHOXYPROPYL)-2-SULFANYL-1H-IMIDAZOL-5-ONE
Reactant of Route 5
4-[(Z)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-1-(3-METHOXYPROPYL)-2-SULFANYL-1H-IMIDAZOL-5-ONE
Reactant of Route 6
4-[(Z)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-1-(3-METHOXYPROPYL)-2-SULFANYL-1H-IMIDAZOL-5-ONE

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